molecular formula C7H3BrClF3O2S B1272967 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride CAS No. 351003-47-9

4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B1272967
CAS No.: 351003-47-9
M. Wt: 323.52 g/mol
InChI Key: QCFIMBHKZZLZAE-UHFFFAOYSA-N
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Description

Safety and Hazards

“4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride” is classified as a skin corrosive and eye irritant. It may cause respiratory irritation. In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water. If inhaled, the victim should be moved to fresh air. If swallowed, do not induce vomiting and seek immediate medical assistance .

Biochemical Analysis

Biochemical Properties

4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride plays a significant role in biochemical reactions due to its ability to act as a sulfonylating agentThis compound is particularly effective in modifying amino acids and peptides, thereby altering their biochemical properties and functions . The interactions between this compound and biomolecules are primarily covalent, leading to stable modifications that can influence the activity and stability of the target molecules.

Cellular Effects

The effects of this compound on cells are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. By modifying key proteins and enzymes, it can alter the normal functioning of cells, leading to changes in cellular behavior and responses . For instance, the sulfonylation of signaling proteins can impact pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It acts as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This reaction leads to the formation of stable sulfonylated products, which can inhibit or activate the target biomolecules . The changes in gene expression observed with this compound are often a result of its interaction with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to moisture or extreme temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it is used to modify proteins and enzymes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins without causing significant toxicity . At higher doses, it can lead to adverse effects such as tissue damage and inflammation. Threshold effects are observed, where a certain dosage is required to achieve the desired biochemical modifications without causing harm.

Metabolic Pathways

This compound is involved in metabolic pathways that include the modification of amino acids and peptides. It interacts with enzymes such as sulfonyltransferases, which facilitate the transfer of sulfonyl groups to target molecules . This interaction can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound tends to accumulate in specific cellular compartments, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . It is often found in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications. The localization of the compound can affect its activity and function, as it interacts with different biomolecules in various cellular compartments.

Preparation Methods

The synthesis of 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride typically involves the reaction of 4-bromo-3-(trifluoromethyl)benzenesulfonyl fluoride with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, often at room temperature, to ensure the stability of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity.

Comparison with Similar Compounds

4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:

These compounds share similar reactivity patterns but differ in their specific applications and properties due to the variations in their substituents.

Properties

IUPAC Name

4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O2S/c8-6-2-1-4(15(9,13)14)3-5(6)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFIMBHKZZLZAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381027
Record name 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-47-9
Record name 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351003-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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